molecular formula C9H13N3O2 B15241401 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15241401
M. Wt: 195.22 g/mol
InChI Key: QRGRUARVYXDZQY-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can occur, particularly at the amino and ethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids.

Medicine

Medicinally, pyrimidine derivatives are explored for their potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

Industry

In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 5-Amino-1-ethyl-3-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The unique structural features of 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione, such as the prop-2-EN-1-YL group, may confer specific biological activities or chemical reactivity that distinguishes it from other pyrimidine derivatives.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)7(10)6-11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3

InChI Key

QRGRUARVYXDZQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CC=C)N

Origin of Product

United States

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